1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a sec-butyl group at the first position, a chlorine atom at the fifth position, and an aldehyde group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzimidazole with sec-butyl bromide in the presence of a base to introduce the sec-butyl group. This is followed by formylation at the second position using a formylating agent such as Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-methanol.
Substitution: 1-(sec-Butyl)-5-methoxy-1H-benzo[d]imidazole-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(sec-Butyl)-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the chlorine substitution at the fifth position.
5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the sec-butyl substitution at the first position.
1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole: Lacks the aldehyde group at the second position.
Uniqueness: 1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the sec-butyl group and the chlorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H13ClN2O |
---|---|
Molekulargewicht |
236.70 g/mol |
IUPAC-Name |
1-butan-2-yl-5-chlorobenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H13ClN2O/c1-3-8(2)15-11-5-4-9(13)6-10(11)14-12(15)7-16/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
JICYOKGNKBDTNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1C2=C(C=C(C=C2)Cl)N=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.